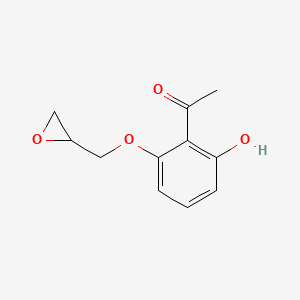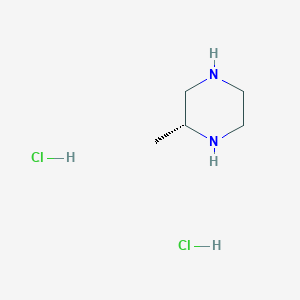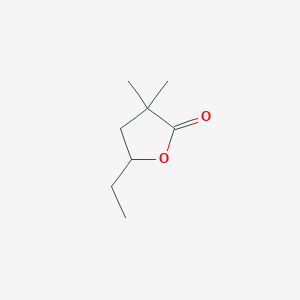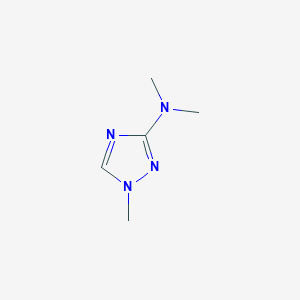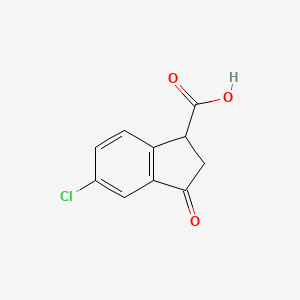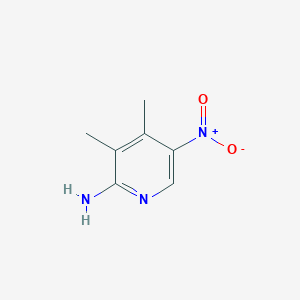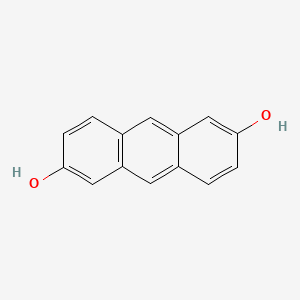
2,6-Anthracenediol
Descripción general
Descripción
Molecular Structure Analysis
The InChI representation of 2,6-Anthracenediol isInChI=1S/C14H10O2/c15-13-3-1-9-5-12-8-14 (16)4-2-10 (12)6-11 (9)7-13/h1-8,15-16H . The Canonical SMILES representation is C1=CC (=CC2=CC3=C (C=C21)C=C (C=C3)O)O . Physical And Chemical Properties Analysis
2,6-Anthracenediol has a density of 1.4±0.1 g/cm³, a boiling point of 475.0±18.0 °C at 760 mmHg, and a flash point of 240.3±15.8 °C . It has a molar refractivity of 65.7±0.3 cm³ . The compound has 2 hydrogen bond acceptors and 2 hydrogen bond donors . It has a polar surface area of 40 Ų and a molar volume of 154.5±3.0 cm³ .Aplicaciones Científicas De Investigación
Application 3: Charge Transport Materials
- Summary of the Application : 2,6-Diphenyl anthracene, a derivative of 2,6-Anthracenediol, is used in the development of p-type organic semiconductors (OSCs) due to its high hole mobility .
- Results or Outcomes : The development results in p-type organic semiconductors with high hole mobility. These semiconductors could have potential applications in electronic devices .
Application 4: Sensing Platform
- Summary of the Application : 9,10-Anthracenediol, a compound related to 2,6-Anthracenediol, is used in the development of a new sensing platform known as Site Selectively Templated and Tagged Xerogels (SSTTX) .
- Results or Outcomes : The development results in a new sensing platform with several attractive features. This could have potential applications in various fields, including environmental monitoring and biomedical diagnostics .
Application 5: Charge Transport Materials
- Summary of the Application : Three isomers of 2,6-dipyridyl anthracene, which are isoelectronic to 2,6-Diphenyl anthracene (a derivative of 2,6-Anthracenediol), are used in the development of p-type organic semiconductors (OSCs) due to their high hole mobility .
- Results or Outcomes : The development results in p-type organic semiconductors with high hole mobility. These semiconductors could have potential applications in electronic devices .
Application 6: Sensing Platform
- Summary of the Application : 9,10-Anthracenediol, a compound related to 2,6-Anthracenediol, is used in the development of a new sensing platform known as Site Selectively Templated and Tagged Xerogels (SSTTX) .
- Results or Outcomes : The development results in a new sensing platform with several attractive features. This could have potential applications in various fields, including environmental monitoring and biomedical diagnostics .
Safety And Hazards
The safety data sheet for 2,6-Anthracenediol suggests that it should not be released into the environment . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If swallowed, it is advised to wash out the mouth with copious amounts of water for at least 15 minutes .
Direcciones Futuras
Anthracene-based semiconductors, including 2,6-Anthracenediol, have attracted great interest due to their molecular planarity, ambient and thermal stability, tunable frontier molecular orbitals, and strong intermolecular interactions that can lead to good device field-effect transistor performance . They are being researched for their use in organic thin film transistors (OTFTs) .
Propiedades
IUPAC Name |
anthracene-2,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBHFHMVEOHFRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541545 | |
| Record name | Anthracene-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthracene-2,6-diol | |
CAS RN |
101488-73-7 | |
| Record name | Anthracene-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



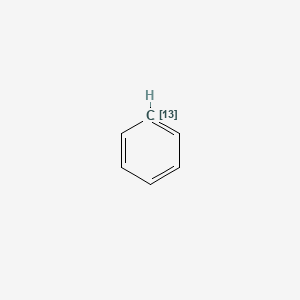
![2-Chloro-4-phenylthieno[2,3-d]pyrimidine](/img/structure/B1601563.png)
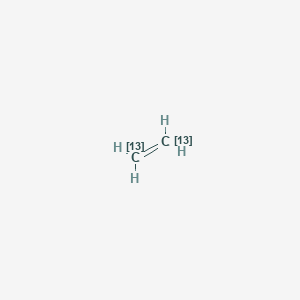
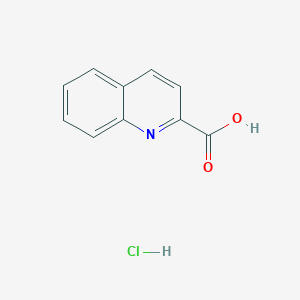
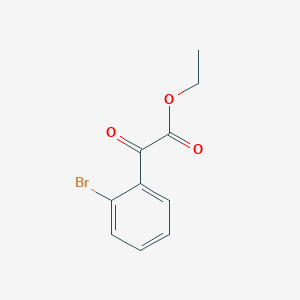
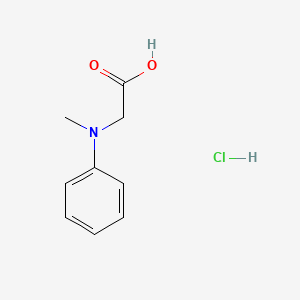
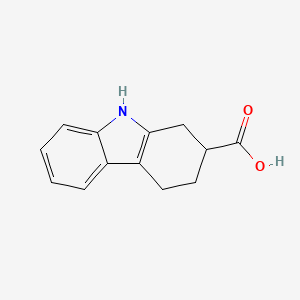
![2-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B1601572.png)
